molecular formula C18H18ClN3O4 B4136527 1-(2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine

1-(2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No. B4136527
M. Wt: 375.8 g/mol
InChI Key: IZCGJIZRWRYBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine (CNMP) is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the degradation of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, this compound has been shown to inhibit the activity of various enzymes and receptors, which can affect neurotransmitter levels and other physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its high potency and specificity. This compound has been shown to have a strong inhibitory effect on various enzymes and receptors, making it a useful tool for studying their functions. However, one limitation of using this compound is its potential toxicity. This compound has been shown to induce cell death in various cell lines, and its effects on normal cells and tissues are not fully understood.

Future Directions

There are several future directions for research on 1-(2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential use in treating Alzheimer's disease. More research is needed to understand its effects on memory and learning, as well as its potential side effects. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various physiological processes.

Scientific Research Applications

1-(2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and colon cancer. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine which is important in memory and learning.

properties

IUPAC Name

(2-chlorophenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-13-6-7-16(17(12-13)22(24)25)20-8-10-21(11-9-20)18(23)14-4-2-3-5-15(14)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCGJIZRWRYBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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